2-Methylpentane-d14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Tracer Studies

One primary application of 2-Methylpentane-d14 lies in isotope tracer studies. By incorporating the heavy isotope deuterium, scientists can track the movement and transformation of the molecule within a system. This proves particularly valuable in fields like:

- Chemistry: Understanding reaction mechanisms and kinetics. The altered mass of 2-Methylpentane-d14 allows researchers to distinguish it from the unlabeled version using techniques like mass spectrometry, revealing reaction pathways and rates. [Source: ACS Publications - Journal of the American Chemical Society ]

- Biology: Investigating metabolic processes. Scientists can introduce 2-Methylpentane-d14 into biological systems and monitor its incorporation into metabolites. This helps elucidate metabolic pathways and track the fate of the molecule within the organism. [Source: National Institutes of Health - Metabolism and the Body ]

- Environmental Science: Studying the fate of pollutants. 2-Methylpentane-d14 can be used as a model compound to investigate the degradation and transport of organic contaminants in the environment. [Source: Environmental Science & Technology - A Review of Isotope Tracers in Hydrologic Research ]

Material Science Research

-Methylpentane-d14 also finds applications in material science research due to its specific properties:

- Solvent with minimal hydrogen bonding: The absence of hydrogen atoms minimizes intermolecular interactions between 2-Methylpentane-d14 and other molecules. This makes it a valuable solvent for studying materials that are sensitive to hydrogen bonding, such as polymers and biomolecules. [Source: Royal Society of Chemistry - Solvent effects on polymer chain aggregation in dilute solution ]

- Internal Standard in NMR Spectroscopy: Due to its unique isotopic signature, 2-Methylpentane-d14 can be used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. This helps researchers account for instrumental variations and ensures accurate peak referencing in complex spectra. [Source: National Institutes of Health - Nuclear Magnetic Resonance Spectroscopy ]

2-Methylpentane-d14 is a deuterated derivative of 2-methylpentane, a branched-chain alkane with the molecular formula . In its deuterated form, the hydrogen atoms in 2-methylpentane are replaced with deuterium, resulting in the molecular formula and a molecular weight of approximately 100.26 g/mol . This compound is primarily utilized in scientific research, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties.

- Hydrogenation: Reacting with hydrogen gas to form saturated hydrocarbons.

- Combustion: Burning in the presence of oxygen to produce carbon dioxide and water, a reaction characterized by high energy release.

- Substitution Reactions: Involving halogens, where hydrogen atoms are replaced by halogen atoms under ultraviolet light or heat .

The enthalpy of formation for the liquid state is approximately , indicating its stability as a hydrocarbon .

While 2-methylpentane-d14 itself has limited direct biological activity, its parent compound, 2-methylpentane, exhibits low toxicity and is considered a mild irritant. Its flammability poses safety risks in laboratory settings. The biological implications of deuterated compounds often relate to their use as tracers in metabolic studies rather than direct pharmacological effects .

The synthesis of 2-methylpentane-d14 typically involves:

- Deuteration of 2-Methylpentane: This can be achieved through various methods such as catalytic exchange with deuterated solvents or using deuterated hydrogen gas under specific conditions.

- Synthetic Pathways: The compound can also be synthesized via alkylation reactions where deuterated alkyl halides react with suitable nucleophiles .

2-Methylpentane-d14 is primarily used in:

- Nuclear Magnetic Resonance Spectroscopy: As a solvent or internal standard due to its distinct spectral properties.

- Metabolic Studies: Serving as a tracer in biological research to study metabolic pathways and dynamics.

- Chemical Analysis: Utilized in various analytical techniques where isotopic labeling enhances detection sensitivity and specificity .

2-Methylpentane-d14 shares similarities with several other alkane compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylpentane | C6H14 | Commonly used as a solvent; non-deuterated form |

| 3-Methylpentane | C6H14 | Isomeric form; different branching structure |

| Hexane | C6H14 | Straight-chain alkane; lacks branching |

| 2,3-Dimethylbutane | C6H14 | Contains additional methyl groups; more branched |

The uniqueness of 2-methylpentane-d14 lies primarily in its isotopic labeling, which provides distinct advantages in research applications compared to its non-deuterated counterparts .

The synthesis of deuterated alkanes traces its origins to Harold Urey’s 1932 discovery of deuterium. Early methods relied on direct H/D exchange using heterogeneous catalysts like γ-alumina, which facilitated selective deuteration of alkanes under high-temperature conditions. However, these approaches suffered from limited regiocontrol and isotopic purity.

A breakthrough emerged in the 2000s with transition metal-catalyzed strategies. For instance, platinum-rhodium bimetallic systems enabled multi-deuteration of linear and branched alkanes under mild conditions. The 2007 patent JP5549077B2 detailed Rh/C-catalyzed deuteration of alkanes using D₂O, achieving high isotopic incorporation at ambient pressures. Subsequent innovations, such as copper-catalyzed transfer deuteration (2020), expanded access to terminal and internal deuterated alkanes like 2-methylpentane-d14 with >98% isotopic purity.

Table 1: Evolution of Deuteration Methods for Alkanes

Significance in Chemical Research

Analytical Chemistry

Deuterated alkanes like 2-methylpentane-d14 serve as essential solvents in ¹H NMR spectroscopy. Their lack of proton signals eliminates interference, enabling precise analysis of organic compounds. For example, CDCl₃ (deuterated chloroform) remains ubiquitous, but branched alkanes like 2-methylpentane-d14 offer alternatives for nonpolar analytes.

Pharmaceutical Development

Deuterium’s kinetic isotope effect (KIE) enhances metabolic stability, making 2-methylpentane-d14 a valuable intermediate in drug design. The 2017 FDA approval of deutetrabenazine (a deuterated VMAT2 inhibitor) validated this approach, spurring interest in deuterated analogs for improved pharmacokinetics.

Mechanistic Studies

Isotopic labeling with 2-methylpentane-d14 enables tracing reaction pathways. For instance, deuterium distribution in alkane products reveals regioselectivity in hydrogenation reactions. Recent work by Zhou et al. (2022) utilized Cu-catalyzed deacylation to achieve site-specific deuteration, demonstrating the compound’s utility in probing radical intermediates.

Nomenclature and Structural Identity

IUPAC Nomenclature

The systematic name for 2-methylpentane-d14 is 1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane, reflecting deuterium substitution at all fourteen hydrogen positions.

Molecular Structure

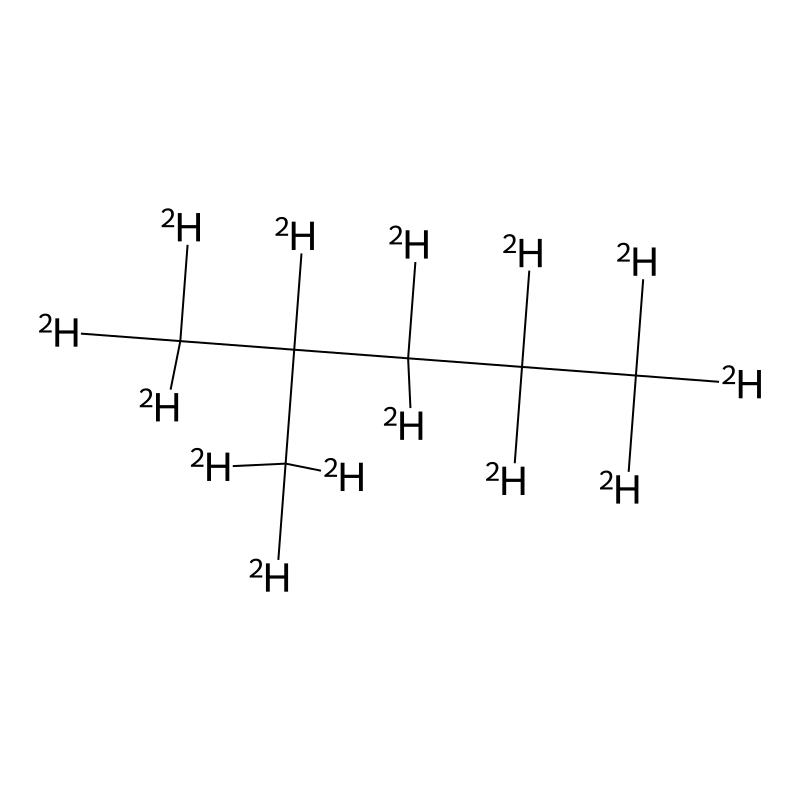

The compound retains the branched topology of 2-methylpentane, with deuterium atoms replacing hydrogens on the methyl groups and pentane backbone:

Table 2: Structural Analysis of 2-Methylpentane-d14

| Property | Value | Source |

|---|---|---|

| Boiling Point | 62°C (lit.) | |

| Density (25°C) | 0.760 g/mL | |

| Refractive Index | n²⁰/D = 1.371 | |

| CAS Registry | 284487-65-6 |

Synthesis Pathways

Modern routes to 2-methylpentane-d14 emphasize catalytic efficiency:

- Transfer Deuteration: Copper catalysts enable deuteration of 2-methylpentane precursors using D₂O or deuterated silanes.

- Heterogeneous Catalysis: Rh/C or Pt/C systems promote H/D exchange between alkanes and D₂O under mild conditions.

- Isotopic Purification: Chromatographic separation ensures ≥98% deuterium incorporation, critical for NMR applications.

Deuteration Pattern Analysis

2-Methylpentane-d14 represents a fully deuterated isotopologue of 2-methylpentane, where all fourteen hydrogen atoms have been systematically replaced with deuterium atoms [1] [2]. The molecular formula is expressed as CD₃CD₂CD₂CD(CD₃)₂, maintaining the identical carbon skeleton structure while exhibiting complete deuterium incorporation [1] [3]. The deuteration pattern encompasses all carbon-hydrogen bonds throughout the molecule, resulting in a uniform distribution of deuterium atoms across the branched alkane structure [4] [5].

The systematic deuteration includes three deuterium atoms at the terminal methyl group (C1), one deuterium at the branched carbon position (C2), two deuterium atoms at each of the methylene carbons (C3 and C4), and three deuterium atoms at each of the remaining methyl groups (C5 and C6) [1] [6]. This comprehensive deuteration pattern achieves an isotopic purity of 98 atom percent deuterium, representing one of the highest levels of deuterium incorporation achievable in synthetic organic compounds [1] [2].

The molecular weight increases from 86.18 grams per mole for the non-deuterated compound to 100.26 grams per mole for the deuterated analogue, representing a mass shift of M+14 [1] [4]. The Chemical Abstracts Service number for 2-methylpentane-d14 is 284487-65-6, distinguishing it from its protiated counterpart [3] [5].

| Position | Deuteration | Number of Deuterium |

|---|---|---|

| C1 (CH₃) | CD₃ | 3 |

| C2 (CH) | CD | 1 |

| C3 (CH₂) | CD₂ | 2 |

| C4 (CH₂) | CD₂ | 2 |

| C5 (CH₃) | CD₃ | 3 |

| C6 (CH₃) | CD₃ | 3 |

| Total | - | 14 |

Structural Comparison with Non-deuterated 2-Methylpentane

The structural architecture of 2-methylpentane-d14 maintains identical bonding connectivity and molecular geometry compared to its non-deuterated analogue [7] [8]. Both compounds exhibit the characteristic branched-chain alkane structure with a methyl substituent positioned at the second carbon atom of the pentane backbone [9] [10]. The fundamental difference lies in the nuclear composition of the constituent atoms rather than in the covalent bonding framework [11] [12].

The bond lengths in 2-methylpentane-d14 exhibit subtle but measurable differences from the protiated compound due to the reduced zero-point vibrational energy associated with carbon-deuterium bonds [13] [12]. Carbon-deuterium bonds are typically shorter by approximately 0.005 to 0.01 angstroms compared to carbon-hydrogen bonds, a phenomenon attributed to the reduced vibrational amplitude of the heavier deuterium nucleus [14] [15]. This structural modification influences the overall molecular dimensions while preserving the tetrahedral geometry around each carbon center [16] [14].

The rotational barriers around carbon-carbon single bonds remain fundamentally unchanged, although the vibrational frequencies associated with internal rotations are modified due to the altered reduced masses of the rotating groups [13] [17]. The steric interactions between substituent groups are minimally affected by deuteration, maintaining the same conformational preferences and energy landscapes observed in the parent compound [12] [14].

Physical Properties

Phase Transitions and Thermodynamic Parameters

The phase transition behavior of 2-methylpentane-d14 demonstrates characteristic isotope effects that distinguish it from its protiated analogue [18] [19]. The normal boiling point remains at 62 degrees Celsius, indicating that the intermolecular forces governing liquid-vapor equilibrium are not significantly altered by deuteration [1] [20]. However, subtle differences in vapor pressure are anticipated due to the modified vibrational modes and reduced zero-point energies associated with carbon-deuterium bonds [14] [21].

The critical temperature and critical pressure values for 2-methylpentane-d14 are expected to closely approximate those of the non-deuterated compound, with critical temperature near 498 Kelvin and critical pressure around 30 atmospheres [18] [22]. The critical density exhibits a measurable increase due to the higher molecular mass, with values anticipated to exceed the 234-236 kilograms per cubic meter range observed for 2-methylpentane [18] [23].

Thermodynamic properties such as heat capacity and enthalpy of formation are influenced by the deuteration through modifications in vibrational modes [18] [19]. The reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds result in altered heat capacity values, particularly at elevated temperatures where vibrational contributions become significant [23] [14]. The standard enthalpy of formation for 2-methylpentane-d14 is expected to differ from the -174.3 to -174.4 kilojoules per mole value reported for the protiated compound due to zero-point energy differences [23] [22].

| Parameter | 2-Methylpentane | 2-Methylpentane-d14 |

|---|---|---|

| Heat of Formation (gas, kJ/mol) | -174.3 to -174.4 | Not reported |

| Heat of Combustion (kJ/mol) | -4157.7 | Expected similar |

| Critical Temperature (K) | 498 | Expected similar |

| Critical Pressure (atm) | 29.9-30.0 | Expected similar |

| Critical Density (kg/m³) | 234-236 | Higher due to mass |

| Vapor Pressure at 25°C (mmHg) | 310.2 | Lower due to isotope effect |

Density and Refractive Index

The density of 2-methylpentane-d14 at 25 degrees Celsius is measured at 0.760 grams per milliliter, representing a significant increase from the 0.653-0.656 grams per milliliter range observed for non-deuterated 2-methylpentane [1] [10] [20]. This density enhancement of approximately 16 percent directly reflects the substitution of hydrogen atoms with the heavier deuterium isotope while maintaining identical molecular volume [24] [20].

The refractive index of 2-methylpentane-d14 is reported as 1.371 at 20 degrees Celsius relative to the sodium D-line, which closely matches the value for the protiated compound [1] [24] [20]. This similarity in refractive index indicates that the electronic polarizability and optical properties remain largely unchanged by deuteration, as the electronic structure and bonding characteristics are minimally affected by nuclear mass differences [24] [25].

The constancy of refractive index despite significant density changes demonstrates that the molar refractivity, defined as the ratio of refractive index minus one to density, decreases proportionally with the mass increase [24]. This behavior is consistent with theoretical predictions for isotopic substitution, where electronic properties remain essentially invariant while bulk physical properties reflect the altered atomic masses [14].

| Property | 2-Methylpentane | 2-Methylpentane-d14 |

|---|---|---|

| Molecular Weight (g/mol) | 86.18 | 100.26 |

| Density at 25°C (g/mL) | 0.653-0.656 | 0.760 |

| Boiling Point (°C) | 62 | 62 |

| Refractive Index (n20/D) | 1.371-1.372 | 1.371 |

| Flash Point (°C) | -10 | -7 |

| Mass Shift | - | M+14 |

Spectroscopic Characteristics

The spectroscopic properties of 2-methylpentane-d14 exhibit distinctive features that enable unambiguous identification and characterization of the deuterated compound [26] [25]. Proton nuclear magnetic resonance spectroscopy reveals the complete absence of hydrogen signals, confirming the comprehensive deuteration of all carbon-hydrogen positions [26]. This absence of proton resonances serves as a definitive analytical marker for the fully deuterated structure [16] [25].

Carbon-13 nuclear magnetic resonance spectroscopy of 2-methylpentane-d14 displays characteristic triplet splitting patterns due to scalar coupling between carbon-13 nuclei and the attached deuterium atoms [27] [16]. The deuterium nucleus possesses a spin quantum number of one, resulting in 2J+1 = 3 coupling patterns that manifest as triplet resonances for each carbon bearing deuterium substituents [27] [28]. These triplet patterns provide unambiguous evidence for the deuteration and enable determination of the deuterium incorporation level [27] [16].

Deuterium nuclear magnetic resonance spectroscopy reveals signals corresponding to the various deuterium environments within the molecule [27] [28]. The chemical shifts of deuterium nuclei closely parallel those observed for the corresponding protons in the non-deuterated compound, as the electronic shielding environments remain essentially unchanged [16] [28]. The integration ratios of deuterium signals confirm the expected 3:1:2:2:3:3 pattern corresponding to the six distinct carbon environments [26].

Infrared spectroscopy demonstrates the characteristic frequency shifts associated with carbon-deuterium bond vibrations [25]. The carbon-deuterium stretching frequencies appear in the 2100-2300 wavenumber region, significantly lower than the 2900-3000 wavenumber range observed for carbon-hydrogen stretches in the parent compound [25] [29]. This frequency reduction reflects the increased reduced mass of the carbon-deuterium oscillator compared to the carbon-hydrogen system [25] [14].

Mass spectrometry of 2-methylpentane-d14 exhibits fragmentation patterns similar to those of the non-deuterated analogue, with mass shifts corresponding to the deuterium content of each fragment [29] [30]. The molecular ion peak appears at mass-to-charge ratio 100, representing the M+14 shift from the parent compound [1] [31]. Base peak fragmentation is anticipated to occur at mass-to-charge ratio 43, corresponding to the loss of a CD₃CD₂CD₂ fragment [29] [30].

| Technique | 2-Methylpentane | 2-Methylpentane-d14 |

|---|---|---|

| ¹H NMR | 5 groups of protons | No ¹H signals |

| ¹³C NMR | Standard ¹³C pattern | Triplet patterns due to D coupling |

| ²H NMR | Not applicable | Characteristic D signals |

| Mass Spectrum Base Peak | m/z 43 | m/z 43 (expected) |

| IR Spectroscopy | C-H stretches ~2900-3000 cm⁻¹ | C-D stretches ~2100-2300 cm⁻¹ |

Chemical Properties

Reactivity Profile

The chemical reactivity of 2-methylpentane-d14 exhibits fundamental similarities to its non-deuterated counterpart while displaying measurable kinetic isotope effects in reactions involving carbon-deuterium bond cleavage [15] [17]. As a saturated branched alkane, the compound demonstrates typical alkane reactivity patterns, including resistance to nucleophilic and electrophilic attack under ambient conditions [32] [33]. The primary chemical transformations involve radical-mediated processes such as halogenation, oxidation, and thermal decomposition [32] [34].

Kinetic isotope effects become prominent in reactions where carbon-deuterium bonds are broken during the rate-determining step [15] [17] [35]. Primary kinetic isotope effects for deuterium typically range from 2 to 8, with the magnitude depending on the degree of bond breaking in the transition state [17] [36]. These effects arise from the difference in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds, with the stronger carbon-deuterium bond requiring additional energy for activation [15] [17].

Secondary kinetic isotope effects, occurring when carbon-deuterium bonds are not directly involved in bond breaking but experience changes in hybridization or bonding environment, typically exhibit smaller magnitude effects ranging from 0.8 to 1.4 [17] [36]. These effects provide valuable mechanistic information about transition state structures and reaction pathways in complex chemical transformations [17] [35].

The compound serves as an important isotopic tracer in mechanistic studies, enabling researchers to track reaction pathways and investigate the involvement of specific hydrogen positions in chemical processes [37] [12]. The distinct mass difference and spectroscopic signatures of deuterium facilitate precise monitoring of molecular transformations and product distributions [37] [16].

Stability Under Various Conditions

The thermal stability of 2-methylpentane-d14 closely parallels that of the non-deuterated compound under most conditions [32] [33]. The onset of thermal decomposition occurs at similar temperatures, typically above 500 degrees Celsius under atmospheric pressure [34] [33]. However, the kinetics of thermal decomposition processes may exhibit isotope effects, with carbon-deuterium bond cleavage proceeding at reduced rates compared to carbon-hydrogen bond breaking [14] [21].

Under oxidative conditions, 2-methylpentane-d14 demonstrates comparable stability to its protiated analogue [32] [34]. The compound remains stable in air at ambient temperatures but becomes susceptible to autoxidation at elevated temperatures or in the presence of radical initiators [32] [33]. The deuterium substitution may provide modest protection against hydrogen atom abstraction reactions due to the stronger carbon-deuterium bonds [14] [15].

Chemical stability under acidic and basic conditions remains excellent, as expected for a saturated hydrocarbon [32] [33]. The compound exhibits no reactivity toward common acids, bases, or nucleophiles under normal laboratory conditions [34] [33]. The deuterium positions are not exchangeable under typical chemical conditions, ensuring the integrity of the isotopic labeling during most chemical manipulations [12] [14].

Photochemical stability is generally maintained, although specific photolysis reactions involving carbon-deuterium bond cleavage may proceed with altered quantum yields compared to the protiated compound [14]. The reduced vibrational frequencies associated with carbon-deuterium bonds can influence the efficiency of vibrational energy transfer processes that compete with photochemical decomposition pathways [14] [35].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard